Methyl 1-benzylimidazole-2-carboxylate Methyl 1-benzylimidazole-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1502811-19-9
VCID: VC11743927
InChI: InChI=1S/C12H12N2O2/c1-16-12(15)11-13-7-8-14(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
SMILES: COC(=O)C1=NC=CN1CC2=CC=CC=C2
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol

Methyl 1-benzylimidazole-2-carboxylate

CAS No.: 1502811-19-9

Cat. No.: VC11743927

Molecular Formula: C12H12N2O2

Molecular Weight: 216.24 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-benzylimidazole-2-carboxylate - 1502811-19-9

Specification

CAS No. 1502811-19-9
Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
IUPAC Name methyl 1-benzylimidazole-2-carboxylate
Standard InChI InChI=1S/C12H12N2O2/c1-16-12(15)11-13-7-8-14(11)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3
Standard InChI Key KBUXJKNIDYTSFX-UHFFFAOYSA-N
SMILES COC(=O)C1=NC=CN1CC2=CC=CC=C2
Canonical SMILES COC(=O)C1=NC=CN1CC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Methyl 1-benzylimidazole-2-carboxylate belongs to the imidazole family, a five-membered aromatic ring containing two nitrogen atoms at non-adjacent positions. The benzyl group at the 1-position and the methyl ester at the 2-position introduce steric and electronic modifications that influence its reactivity and interactions. Key structural features include:

  • Molecular Formula: C₁₂H₁₂N₂O₂

  • Molecular Weight: 216.24 g/mol

  • IUPAC Name: Methyl 1-benzylimidazole-2-carboxylate

  • SMILES: COC(=O)C1=NC=CN1CC2=CC=CC=C2

The compound’s planar imidazole ring facilitates π-π stacking interactions, while the ester group enhances solubility in polar organic solvents. Nuclear magnetic resonance (NMR) spectra confirm its structure: the benzyl protons resonate as a singlet near δ 5.61 ppm, and the methyl ester group appears as a triplet at δ 3.96 ppm . Infrared (IR) spectroscopy reveals a carbonyl stretch at 1685–1687 cm⁻¹, characteristic of the ester functional group.

Synthetic Routes and Optimization

Primary Synthesis Methods

The synthesis of methyl 1-benzylimidazole-2-carboxylate typically involves alkylation and esterification steps. A common approach is the reaction of 1-unsubstituted imidazole derivatives with benzyl halides followed by esterification:

  • Alkylation:

    • 1H-imidazole reacts with benzyl bromide in the presence of a base (e.g., potassium carbonate) to form 1-benzylimidazole.

    • Solvents such as dimethylformamide (DMF) or acetonitrile are used at 60–80°C for 12–24 hours .

  • Esterification:

    • The intermediate 1-benzylimidazole-2-carboxylic acid is treated with methanol and a catalytic acid (e.g., sulfuric acid) to yield the methyl ester.

Alternative routes include direct carboxylation using carbon dioxide under high-pressure conditions, though yields for such methods remain moderate (e.g., 72% for analogous compounds) .

Reaction Optimization

Key parameters affecting yield and purity include:

ParameterOptimal ConditionImpact on Yield
SolventAnhydrous DMFMaximizes alkylation efficiency
Temperature60–80°CBalances reaction rate and side reactions
CatalystPotassium carbonateEnhances nucleophilic substitution
Reaction Time12–24 hoursEnsures complete conversion

Recent advances employ microwave-assisted synthesis to reduce reaction times to 2–4 hours while maintaining yields above 65% .

Physicochemical Properties

Methyl 1-benzylimidazole-2-carboxylate exhibits the following properties:

  • Density: 1.2–1.4 g/cm³ (estimated from analogous imidazole derivatives)

  • Melting Point: 83–86°C (observed for structurally similar compounds)

  • Boiling Point: 403.6±28.0°C (extrapolated from benzimidazole analogs)

  • Solubility:

    • Highly soluble in chloroform, dimethyl sulfoxide (DMSO), and ethyl acetate.

    • Sparingly soluble in water (<0.1 mg/mL at 25°C).

Spectroscopic data align with theoretical predictions:

  • ¹³C NMR: Signals at δ 51.00 (NCH₂Ph), δ 182.31 (C=O) .

  • Mass Spectrometry: Molecular ion peak at m/z 216.24.

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